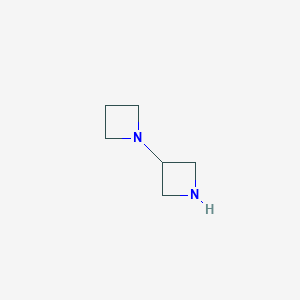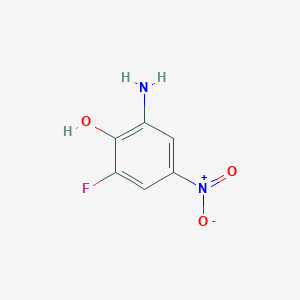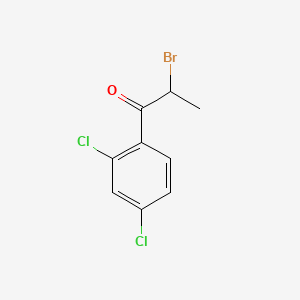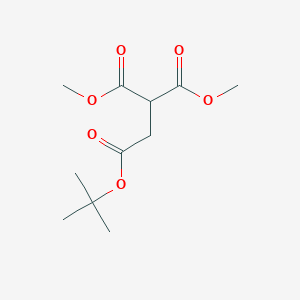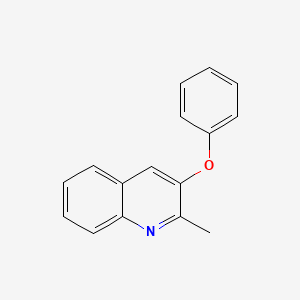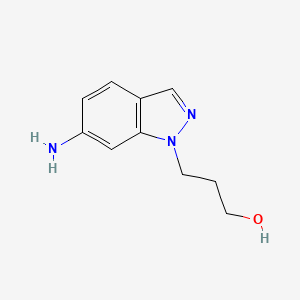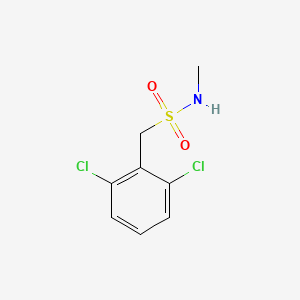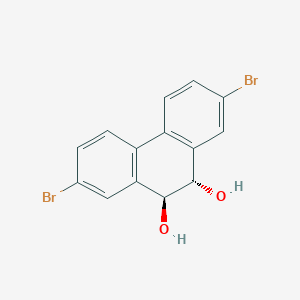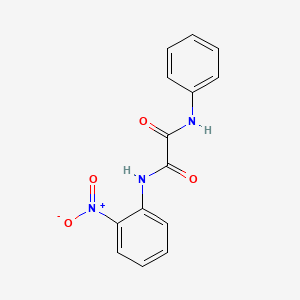
N1-(2-nitrophenyl)-N2-phenyloxalamide
Descripción general
Descripción
“N1-(2-nitrophenyl)-N2-phenyloxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a phenyloxalamide group, which is a type of amide .
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions, where an acyl group is transferred from one molecule to another . For instance, N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been synthesized by the reaction of N-hydroxy-N-phenylbenzamide with 2-(2-nitrophenyl)acetyl chloride .Mecanismo De Acción
The mechanism of action of NPOX is not fully understood. However, it is believed that NPOX exerts its effects by inhibiting certain enzymes and proteins in the body. For example, NPOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
NPOX has been shown to have several biochemical and physiological effects. In vitro studies have shown that NPOX can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NPOX has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, NPOX has been shown to have insecticidal properties by inhibiting the activity of certain enzymes in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPOX has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. NPOX is also stable under normal laboratory conditions and can be stored for long periods of time. However, NPOX has some limitations for lab experiments. It is toxic and can be harmful if not handled properly. In addition, the mechanism of action of NPOX is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of NPOX. One area of research is the development of new anticancer agents based on the structure of NPOX. Another area of research is the development of new insecticides based on the insecticidal properties of NPOX. In addition, further studies are needed to fully understand the mechanism of action of NPOX and its potential applications in medicine and material science.
Conclusion:
In conclusion, N1-(2-nitrophenyl)-N2-phenyloxalamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. The synthesis of NPOX is a multi-step process that involves the reaction of 2-nitroaniline and phenyl isocyanate in the presence of a catalyst. NPOX has been extensively studied for its potential applications in medicine, agriculture, and material science. NPOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of NPOX, including the development of new anticancer agents and insecticides, and further studies to understand its mechanism of action.
Aplicaciones Científicas De Investigación
NPOX has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NPOX has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, NPOX has been shown to have insecticidal properties and can be used as a pesticide. In material science, NPOX has been studied for its potential use in the development of new materials such as polymers and coatings.
Propiedades
IUPAC Name |
N'-(2-nitrophenyl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSQAAHZJQRRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)
